molecular formula C20H17N3O4 B2988277 1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946222-49-7

1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2988277
CAS RN: 946222-49-7
M. Wt: 363.373
InChI Key: BQSXGPXIGNDUPY-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide, also known as NBDP, is a chemical compound that belongs to the class of dihydropyridines. It is a potent and selective inhibitor of the enzyme cyclic guanosine monophosphate (cGMP)-dependent protein kinase type I (PKG-I). NBDP has been extensively studied for its potential applications in various scientific research fields.

Scientific Research Applications

Photolabile Protecting Groups in Synthetic Organic Chemistry

2-Nitrobenzyl derivatives are extensively utilized as photolabile protecting groups in synthetic organic chemistry. This application is crucial for controlling reactions in a spatial and temporal manner, which is especially beneficial in the study of biological systems. The ability to generate active compounds in situ using light enables precise control over reaction kinetics and dynamics, which is instrumental in unraveling complex biological processes (McCray et al., 1980).

Environmental Chemistry and Mutagenicity Studies

1-Nitropyrene, a structurally related compound, has been studied for its environmental impact, particularly its mutagenic and carcinogenic properties. The oxidative and reductive metabolism of such nitro-substituted compounds leads to the formation of DNA adducts, highlighting the environmental and health implications of nitro-aromatic pollutants (Djurić et al., 1986).

Material Science Applications

Nitrobenzyl groups are integral to the development of photodegradable materials, showcasing their importance in materials science. These groups enable the creation of polymers whose properties can be altered through irradiation, facilitating the development of innovative materials with potential applications in various fields, from biomedicine to electronics (Zhao et al., 2012).

Organic Synthesis and Molecular Assembly

In organic synthesis, nitrobenzyl derivatives play a pivotal role in the construction of complex molecules. For instance, they have been used in the synthesis of macrocyclic tetraamines and bifunctional chelating agents, demonstrating their versatility in facilitating a wide range of synthetic transformations (McMurry et al., 1992).

properties

IUPAC Name

N-(3-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14-5-2-7-16(11-14)21-19(24)18-9-4-10-22(20(18)25)13-15-6-3-8-17(12-15)23(26)27/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSXGPXIGNDUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide

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